molecular formula C12H22N4 B13532598 3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine

3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine

Cat. No.: B13532598
M. Wt: 222.33 g/mol
InChI Key: CYMVENDBVCAOIU-UHFFFAOYSA-N
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Description

3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is a heterocyclic compound that contains both a piperidine ring and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting ethyl hydrazinecarboxylate with formamide under acidic conditions to form 3-ethyl-1-methyl-1h-1,2,4-triazole.

    Alkylation of the triazole ring: The 3-ethyl-1-methyl-1h-1,2,4-triazole is then alkylated with 2-bromoethylamine to introduce the ethyl group.

    Cyclization to form the piperidine ring: The resulting intermediate is then cyclized with piperidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(3-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
  • 3-(2-(3-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine

Uniqueness

3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is unique due to the presence of both the ethyl and methyl groups on the triazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and other applications.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

3-[2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)ethyl]piperidine

InChI

InChI=1S/C12H22N4/c1-3-11-14-12(16(2)15-11)7-6-10-5-4-8-13-9-10/h10,13H,3-9H2,1-2H3

InChI Key

CYMVENDBVCAOIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)CCC2CCCNC2)C

Origin of Product

United States

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